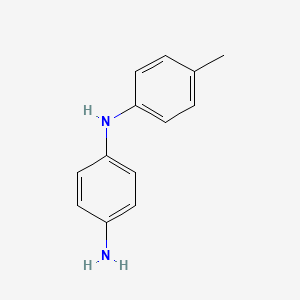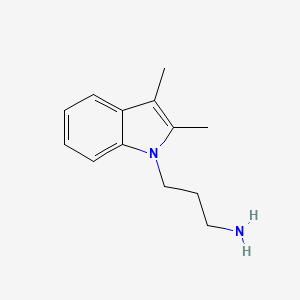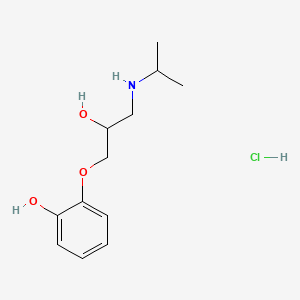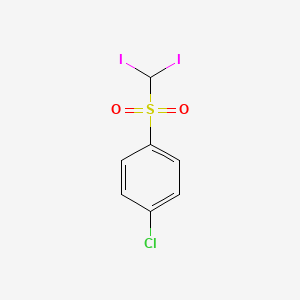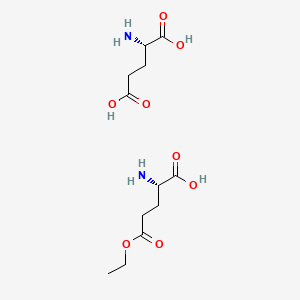
(2S)-2-amino-5-ethoxy-5-oxopentanoic acid;(2S)-2-aminopentanedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-amino-5-ethoxy-5-oxopentanoic acid;(2S)-2-aminopentanedioic acid is a synthetic polymer derived from glutamic acid and 5-ethyl glutamate. This compound is known for its unique properties, including biodegradability, biocompatibility, and versatility in various applications. It is often used in the fields of medicine, agriculture, and industry due to its ability to form hydrogels and its potential as a drug delivery system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of glutamic acid-5-ethyl glutamate copolymer typically involves the polymerization of glutamic acid and 5-ethyl glutamate. One common method is the ring-opening polymerization of γ-benzyl-L-glutamate N-carboxyanhydride (BLG NCA) using initiators such as diethylamine, di-n-hexylamine, dicyclohexylamine, or triethylamine . The reaction conditions, including monomer concentration, reaction temperature, and time, are carefully controlled to achieve the desired molecular weight and polymer properties.
Industrial Production Methods
Industrial production of glutamic acid-5-ethyl glutamate copolymer often involves microbial fermentation. For example, Corynebacterium glutamicum is used to ferment glucose to produce glutamate, which is then purified and further fermented with Bacillus subtilis to obtain γ-polyglutamic acid (γ-PGA) fermentation broth . This broth is then treated under conditions such as centrifugation, UV irradiation, and high temperature to produce the copolymer .
Chemical Reactions Analysis
Types of Reactions
(2S)-2-amino-5-ethoxy-5-oxopentanoic acid;(2S)-2-aminopentanedioic acid undergoes various chemical reactions, including:
Oxidation: The copolymer can be oxidized using reagents like hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Substitution reactions involve replacing functional groups with others, often using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in aqueous solution.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
(2S)-2-amino-5-ethoxy-5-oxopentanoic acid;(2S)-2-aminopentanedioic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of other polymers and materials.
Biology: Employed in the study of protein interactions and as a scaffold for tissue engineering.
Medicine: Utilized in drug delivery systems due to its biocompatibility and ability to form hydrogels.
Industry: Applied in the production of biodegradable plastics and superabsorbent polymers.
Mechanism of Action
The mechanism of action of glutamic acid-5-ethyl glutamate copolymer involves its interaction with biological molecules and cells. The copolymer can form hydrogels that encapsulate drugs, allowing for controlled release. It interacts with cellular receptors and pathways, facilitating targeted drug delivery and enhancing therapeutic efficacy .
Comparison with Similar Compounds
Similar Compounds
Poly(γ-benzyl-L-glutamate): A similar polymer used in drug delivery and tissue engineering.
Poly(ethylene glycol)-block-poly(benzyl glutamate): Used as a compatibilizer in polymer blends.
Uniqueness
(2S)-2-amino-5-ethoxy-5-oxopentanoic acid;(2S)-2-aminopentanedioic acid is unique due to its specific combination of glutamic acid and 5-ethyl glutamate, which imparts distinct properties such as enhanced biodegradability and biocompatibility. This makes it particularly suitable for applications in medicine and environmental sustainability.
Properties
CAS No. |
29323-51-1 |
|---|---|
Molecular Formula |
C12H22N2O8 |
Molecular Weight |
322.31 g/mol |
IUPAC Name |
(2S)-2-amino-5-ethoxy-5-oxopentanoic acid;(2S)-2-aminopentanedioic acid |
InChI |
InChI=1S/C7H13NO4.C5H9NO4/c1-2-12-6(9)4-3-5(8)7(10)11;6-3(5(9)10)1-2-4(7)8/h5H,2-4,8H2,1H3,(H,10,11);3H,1-2,6H2,(H,7,8)(H,9,10)/t5-;3-/m00/s1 |
InChI Key |
ASXAKDGYAFEILU-RVZXSAGBSA-N |
SMILES |
CCOC(=O)CCC(C(=O)O)N.C(CC(=O)O)C(C(=O)O)N |
Isomeric SMILES |
CCOC(=O)CC[C@@H](C(=O)O)N.C(CC(=O)O)[C@@H](C(=O)O)N |
Canonical SMILES |
CCOC(=O)CCC(C(=O)O)N.C(CC(=O)O)C(C(=O)O)N |
Synonyms |
glutamic acid-5-ethyl glutamate copolymer |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[6-(2-Cyano-ethylamino)-hexylamino]-propionitrile](/img/structure/B1622000.png)
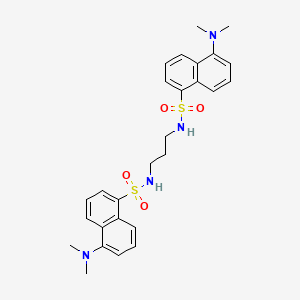


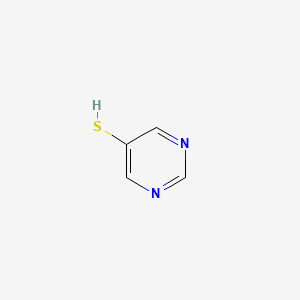
![5,6-Dihydro-4H-cyclopenta[c]isoxazol-3-amine](/img/structure/B1622006.png)
![1-Bromo-3-methylimidazo[1,5-a]pyridine](/img/structure/B1622007.png)
